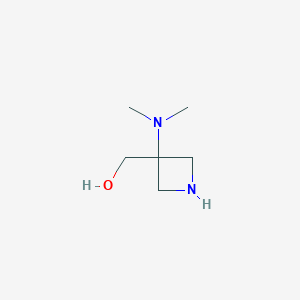

(3-(Dimethylamino)azetidin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

[3-(dimethylamino)azetidin-3-yl]methanol |

InChI |

InChI=1S/C6H14N2O/c1-8(2)6(5-9)3-7-4-6/h7,9H,3-5H2,1-2H3 |

InChI Key |

XLRYBBBQQCEYDC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CNC1)CO |

Origin of Product |

United States |

Computational and Theoretical Studies on Azetidine Based Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional shape of molecules, which in turn dictate their physical and chemical properties. For azetidine (B1206935) derivatives, these calculations can predict stable conformations, electronic properties, and spectroscopic characteristics.

Studies on azapeptides, which can incorporate azetidine rings, have utilized Density Functional Theory (DFT) to investigate conformational preferences. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to explore the folding patterns of azapeptide models. mdpi.com These studies show that the nature of the side chain and the position of the azaamino acid residue significantly influence the molecule's preferred conformation. mdpi.com In a similar vein, the conformational space of N-acetyl-L-cysteine-N-methylamide has been exhaustively explored using both ab initio (RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) methods, identifying numerous stable conformers and the transition states that connect them. researchgate.net

For the parent azetidine ring, theoretical studies have focused on its puckered conformation and the energy barrier to ring inversion. The electronic structure of related small organic azides has also been investigated using DFT models like B3LYP/6-311G**, revealing how the electronic properties of the azide (B81097) group are influenced by the rest of the molecule. mdpi.com Such analyses for "(3-(Dimethylamino)azetidin-3-yl)methanol" would involve assessing the interplay between the azetidine ring pucker, the orientation of the dimethylamino group, and the methanol (B129727) substituent, including the potential for intramolecular hydrogen bonding.

Table 1: Representative Calculated Electronic Properties of Azide-Containing Molecules using DFT Note: This table presents data for analogous azide-containing molecules to illustrate the outputs of quantum chemical calculations, as specific data for this compound is not available.

| Molecule | Method | Property | Calculated Value |

| Methyl Azide (CH₃N₃) | B3LYP/6-311G | Hirshfeld Charge on N(1) | -0.12 a.u. |

| Methyl Azide (CH₃N₃) | B3LYP/6-311G | Hirshfeld Charge on N(3) | -0.12 a.u. |

| 3'-Azido-3'-deoxythymidine (AZT) | B3LYP/6-311G | Hirshfeld Charge on N(1) | -0.11 a.u. |

| 3'-Azido-3'-deoxythymidine (AZT) | B3LYP/6-311G | Hirshfeld Charge on N(3) | -0.11 a.u. |

| Data sourced from a study on the electronic structure of the azide group. mdpi.com |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory is a powerful computational method for investigating the pathways of chemical reactions, including the elucidation of transition states and the calculation of activation energies. For azetidine systems, DFT has been instrumental in understanding their reactivity, particularly in ring-opening reactions.

The nucleophilic ring-opening of azetidinium ions, which are activated forms of azetidines, has been a subject of combined experimental and theoretical studies. DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been employed to rationalize the regioselectivity of these reactions. dntb.gov.ua These studies help in understanding why a nucleophile attacks a specific carbon atom in the azetidine ring, a crucial aspect for synthetic applications. dntb.gov.uanih.gov The calculations involve optimizing the geometries of reactants, transition states, and products, and then calculating their relative energies to map out the reaction coordinate. dntb.gov.ua

For instance, in the ring-opening of unsymmetrically substituted azetidiniums, DFT calculations can explain why nucleophilic attack occurs preferentially at either the C-2 or C-4 position, depending on the electronic and steric nature of the substituents. dntb.gov.uamagtech.com.cn The stability of transition states, influenced by factors like conjugation with substituents, is a key determinant of the reaction outcome. magtech.com.cn Similar DFT approaches could be applied to predict the reactivity of "this compound" towards various reagents, for example, by modeling the protonation of the amino groups followed by nucleophilic attack, leading to ring cleavage. The photochemical reactions of azetidines, such as the Norrish-Yang cyclization to form azetidinols, have also been studied, with DFT providing insights into the 1,5-hydrogen abstraction and subsequent ring closure steps. beilstein-journals.org

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions

Molecular modeling and molecular dynamics (MD) simulations are vital for understanding how a molecule like "this compound" might interact with biological targets such as proteins or enzymes. These methods can predict binding modes, estimate binding affinities, and reveal the dynamic behavior of the ligand-receptor complex over time.

While specific docking studies for "this compound" are not publicly documented, the general methodology is well-established. A typical workflow involves generating a 3D model of the target protein and the ligand, then using a docking program to predict the most likely binding poses. These poses are scored based on factors like intermolecular forces, and the results can be further refined and validated using MD simulations.

For example, a theoretical study on a novel azetidine derivative involved molecular docking against viral proteins, followed by MD simulations to assess the stability of the predicted binding poses. researchgate.net The simulations, run for durations such as 90 nanoseconds, provided insights into the root-mean-square deviation (RMSD) of the complex and the binding free energies, which are indicative of binding stability. researchgate.net Similarly, MD simulations of aqueous solutions of small organic molecules can reveal details about their hydration shells and interactions with water molecules, which is crucial for understanding their behavior in a biological environment. swinburne.edu.aunih.gov For "this compound", MD simulations could explore its conformational flexibility in solution and how the dimethylamino and methanol groups interact with water and potential binding partners.

Table 2: Representative Output from a Molecular Dynamics Simulation of an Azetidine Derivative Note: This table is illustrative of typical data obtained from MD simulations, based on a study of a different azetidine derivative. researchgate.net

| System | Simulation Time | Property | Result |

| Azetidine Derivative-HCV Complex | 90 ns | RMSD Range | 0.75 Å to 1.5 Å |

| Azetidine Derivative-HCV Complex | 90 ns | Binding Energy (ΔGbind) | -18.34 kJ/mol |

| Azetidine Derivative-Norovirus Complex | 90 ns | Binding Energy (ΔGbind) | -16.10 kJ/mol |

Computational Prediction of Chemical Reactivity and Selectivity in Azetidine Derivatives

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of chemical reactions, guiding synthetic efforts and providing mechanistic insights. For azetidine derivatives, these predictions are often based on the analysis of the molecule's electronic structure.

The regioselectivity of ring-opening reactions in unsymmetrical azetidines is a classic problem that can be addressed computationally. magtech.com.cn The outcome of these reactions is often governed by a delicate balance of electronic and steric effects. For instance, in nucleophilic ring-opening reactions, electronic effects often favor the cleavage of the C-N bond adjacent to a substituent that can stabilize a developing charge in the transition state (e.g., an aryl group). magtech.com.cn Conversely, sterically demanding nucleophiles may preferentially attack the less hindered carbon atom. magtech.com.cn

DFT calculations are central to these predictions. By calculating the energies of the different possible transition states leading to various products, chemists can predict which reaction pathway is more favorable. For example, the gold-catalyzed synthesis of azetidin-3-ones from N-propargylsulfonamides involves a proposed α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. DFT could be used to model this and competing pathways to understand the observed product formation. nih.gov For "this compound," computational models could predict its reactivity in various synthetic transformations, such as reactions involving the hydroxyl or amino groups, or the azetidine ring itself.

Development and Application of Quantum Mechanics-Based Molecular Descriptors

Quantum mechanics-based molecular descriptors, often referred to as quantum chemical descriptors, are numerical values derived from the electronic structure of a molecule that can be used to correlate structure with activity or properties in Quantitative Structure-Activity Relationship (QSAR) models.

Recent work has focused on developing and applying such descriptors for various classes of molecules. For example, DFT-level descriptors for large libraries of carboxylic acids and alkyl amines have been generated to facilitate data-driven reaction discovery. rsc.orgchemrxiv.org These descriptors can include properties like atomic charges, frontier molecular orbital energies (HOMO and LUMO), and bond-level descriptors.

In the context of azetidines, QSAR studies have been performed on derivatives like azetidine-2-carbonitriles to design new compounds with enhanced biological activity. researchgate.net In such studies, a set of molecules with known activities is first optimized using DFT (e.g., at the B3LYP/6-31G* level), and then various electronic and structural descriptors are calculated. researchgate.net Statistical methods are then used to build a model that relates these descriptors to the observed activity. Such a model can then be used to predict the activity of new, unsynthesized derivatives. For "this compound," a similar approach could be used to predict its properties or biological activities by calculating relevant quantum mechanical descriptors and comparing them to those of a known set of related compounds.

Research Applications and Functional Utility of 3 Dimethylamino Azetidin 3 Yl Methanol Derivatives in Academic Contexts

Utilization as Versatile Synthons and Building Blocks in Organic Synthesis

Azetidine-containing building blocks are increasingly used in drug design to limit the conformational flexibility of molecules. enamine.net This constrained geometry can lead to higher binding affinity with biological targets. enamine.net The 3-substituted azetidine (B1206935) framework, in particular, serves as a valuable three-dimensional scaffold for creating structurally diverse compounds. google.com

Intermediates in the Synthesis of Complex Organic Molecules

The functionalized azetidine core is a key intermediate in the synthesis of more complex molecular architectures. For instance, 3-amino-azetidines are crucial precursors for a range of biologically active agents, including fluoroquinolone antibacterials and various antiviral compounds. google.com A closely related derivative, (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol, has been reported as an important intermediate for synthesizing 2,6-diazaspiro[3.3]heptanes, which act as structural surrogates for piperazines in medicinal chemistry. nih.gov

Furthermore, the azetidinol (B8437883) moiety itself is a versatile intermediate. The carbonyl group of azetidin-3-ones can be reduced to form 3-azetidinols, which can then be converted into other derivatives. google.com Photochemically generated azetidinols can also undergo ring-opening reactions to produce other complex structures, such as aminodioxolanes, demonstrating their utility as reactive intermediates. beilstein-journals.org

Scaffolds for Chemical Library Generation and Molecular Diversity

The rigid, three-dimensional nature of the azetidine ring makes it an excellent scaffold for diversity-oriented synthesis (DOS) and the generation of chemical libraries for drug discovery. nih.gov A notable academic study focused on the synthesis and diversification of a densely functionalized azetidine ring system to create a wide variety of fused, bridged, and spirocyclic systems. nih.govacs.org This work highlights the utility of these scaffolds for generating lead-like molecules, particularly for targeting the central nervous system (CNS). nih.govacs.orgnih.gov A key achievement of this research was the solid-phase synthesis of a library containing 1976 distinct spirocyclic azetidines, underscoring the scaffold's suitability for high-throughput chemical synthesis. nih.govacs.orgnih.gov

The development of such libraries allows for the exploration of new chemical space, moving away from traditional flat aromatic compounds towards more complex, three-dimensional structures. researchgate.net The synthesis of spiro-azetidin-2-ones and spirocyclic azetidine oxindoles further exemplifies the role of azetidines as foundational scaffolds for molecular diversity. acs.orgrsc.org

Table 1: Examples of Scaffolds Derived from Azetidine Cores for Library Synthesis

| Scaffold Type | Synthetic Approach | Application Focus | References |

|---|---|---|---|

| Fused 8-Membered Rings | Ring-Closing Metathesis | CNS-focused libraries | nih.gov |

| Bridged Ring Systems | Functional group pairing | CNS-focused libraries | acs.org |

| Spirocyclic Azetidines | Metalation and cyclization | CNS-focused libraries | nih.govacs.org |

| Spirocyclic Azetidine Oxindoles | Enantioselective C-C bond formation | Medicinal chemistry | acs.org |

Role in Materials Science Research

The inherent ring strain of azetidines makes them valuable monomers for ring-opening polymerization, leading to the development of functional polymers and specialty materials with unique properties. researchgate.net

Polymerization Studies of Azetidine Derivatives

Azetidines and their derivatives readily undergo cationic ring-opening polymerization (CROP) to form polyamines. researchgate.netrsc.org This process is driven by the relief of strain in the four-membered ring. researchgate.net More recently, anionic ring-opening polymerization (AROP) of N-sulfonylazetidines has been explored as a method to create linear polyimines, which are valuable polymer backbones. nsf.gov

Research into the AROP of various N-(alkylsulfonyl)azetidines has shown that the nature of the alkyl group on the sulfonyl moiety significantly impacts the polymerization kinetics and the properties of the resulting polymer. nsf.gov For example, while the polymerization of N-(methanesulfonyl)azetidine (MsAzet) and N-(ethanesulfonyl)azetidine (EsAzet) leads to branched polymers, the polymerization of N-(tert-butylsulfonyl)azetidine (tBsAzet) produces linear polymer chains due to the absence of α-sulfonyl protons that can engage in chain transfer. nsf.gov

Table 2: Comparison of Anionic Ring-Opening Polymerization (AROP) of N-Sulfonylazetidines

| Monomer | Polymer Structure | Relative Polymerization Rate | Solubility of Polymer | Reference |

|---|---|---|---|---|

| N-(methanesulfonyl)azetidine (MsAzet) | Branched | Fast at 180 °C | Soluble | nsf.gov |

| N-(ethanesulfonyl)azetidine (EsAzet) | Branched | Intermediate | Soluble | nsf.gov |

| N-(2-propanesulfonyl)azetidine (iPsAzet) | Branched | Fastest at 120 °C | Soluble | nsf.gov |

| N-(tert-butylsulfonyl)azetidine (tBsAzet) | Linear | Low conversion due to precipitation | Insoluble | nsf.gov |

Development of Specialty Chemicals and Functional Materials

Polymers derived from azetidines have found use in a variety of applications, including as antibacterial coatings, materials for CO2 adsorption, and agents for chelation and materials templating. rsc.org

A particularly novel application of azetidine derivatives is in the field of energetic materials. A study detailed the synthesis of seven different nitroazetidine compounds using a photochemical approach. chemrxiv.org These azetidine-based energetic materials exhibited higher densities, better oxygen balances, and improved specific impulses compared to existing state-of-the-art materials. chemrxiv.org This research highlights the potential of the azetidine scaffold in creating next-generation specialty chemicals with enhanced performance characteristics for applications such as melt-castable explosives and liquid propellant plasticizers. chemrxiv.org

Applications in Catalysis Research

The specific arrangement of functional groups on the azetidine ring can impart catalytic activity. The regioisomer of the title compound, 3-[(dimethylamino)methyl]azetidin-3-ol, demonstrates how the combination of an alcohol and a tertiary amine can be leveraged for catalysis. smolecule.com The dual functionality enables bifunctional catalysis, where the alcohol can act as a hydrogen-bond donor and the amine can act as a Brønsted base. smolecule.com

When prepared in an enantiomerically pure form, such derivatives serve as valuable chiral templates for asymmetric synthesis. smolecule.com For example, they have been successfully employed as organocatalysts in direct asymmetric aldol (B89426) reactions, achieving high enantioselectivity. smolecule.com The rigid azetidine framework creates a well-defined chiral environment that effectively controls the stereochemical outcome of the reaction. smolecule.com Furthermore, chiral azetidine derivatives have been used in phase-transfer catalysis to synthesize spirocyclic compounds with high enantiomeric ratios. acs.orgsmolecule.com This catalytic potential is supported by research showing that other aminoalcohols can effectively catalyze reactions such as the amidation of esters. researchgate.net Given the structural similarities, (3-(Dimethylamino)azetidin-3-yl)methanol and its derivatives represent promising candidates for the development of novel catalysts.

Asymmetric Catalysis Utilizing Azetidine-Derived Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Azetidine-derived ligands, including those conceptually related to this compound, have emerged as effective tools in a variety of asymmetric transformations. birmingham.ac.ukresearchgate.net The constrained four-membered ring of the azetidine scaffold provides a rigid backbone, which can enhance the stereochemical control exerted by the catalyst. rsc.org

Since the 1990s, chiral azetidine-derived ligands and organocatalysts have been successfully employed to induce asymmetry in several key chemical reactions. birmingham.ac.ukresearchgate.net These include, but are not limited to, Friedel-Crafts alkylations, Henry reactions, and various Michael-type additions. birmingham.ac.ukresearchgate.net The effectiveness of these azetidine-containing catalysts is often benchmarked against their aziridine- and pyrrolidine-containing counterparts. birmingham.ac.ukresearchgate.net

One notable example is the use of chiral C2-symmetric 2,4-disubstituted azetidine derivatives that incorporate a β-amino alcohol moiety. These ligands have been successfully applied in the asymmetric addition of diethylzinc (B1219324) to aldehydes, demonstrating their capacity for stereoselective catalysis. researchgate.net Furthermore, azetidine-derived dinuclear zinc catalysts, such as the AzePhenol system, have proven effective in the asymmetric Michael addition of 4-hydroxyl pyrones and 4-hydroxycoumarins to β,γ-unsaturated α-keto esters, yielding products with high enantioselectivities. nih.gov The proposed mechanism for this catalytic system highlights the role of the rigid azetidine framework in creating a well-defined catalytic pocket, which is crucial for achieving high levels of asymmetric induction. nih.gov

| Reaction Type | Azetidine Ligand Type | Key Findings | Reference |

|---|---|---|---|

| Diethylzinc addition to aldehydes | Chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol moiety | Successful stereoselective catalysis in hexane. | researchgate.net |

| Michael addition of 4-hydroxyl pyrones/coumarins to β,γ-unsaturated α-keto esters | AzePhenol dinuclear zinc catalysts | Excellent yields (up to 99%) and high enantioselectivities (up to 94% ee) were achieved. The rigidity of the azetidine scaffold is key to the catalyst's effectiveness. | nih.gov |

| Friedel-Crafts alkylations, Henry reactions, Michael-type reactions | General chiral azetidine-derived ligands and organocatalysts | Have been utilized to engender asymmetry in these reactions since the early 1990s. | birmingham.ac.ukresearchgate.net |

Chiral Templates in Stereoselective Synthetic Processes

Beyond their role in catalytic systems, chiral azetidine derivatives serve as valuable chiral templates in stereoselective synthesis. The inherent chirality of these molecules can be leveraged to direct the stereochemical outcome of subsequent chemical transformations. This approach is particularly useful for the synthesis of complex molecules with multiple stereocenters.

A practical and flexible method for the synthesis of chiral azetidin-3-ones has been developed, utilizing a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This process proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov The use of a chiral tert-butanesulfinamide auxiliary allows for the preparation of the chiral N-propargylsulfonamides with excellent enantiomeric excess, demonstrating the power of using a chiral template to control the stereochemistry of the final azetidine product. nih.gov

Furthermore, a general and scalable method for accessing enantioenriched C2-substituted azetidines has been reported, which also employs chiral tert-butanesulfinamides for chiral induction. acs.org This three-step approach starts from readily available materials and allows for the synthesis of a variety of C2-substituted azetidines with high diastereoselectivity. acs.org The ability to produce either stereoisomer of the product by selecting the corresponding (R)- or (S)-sulfinamide reactant underscores the versatility of this chiral template-based strategy. acs.org The resulting substituted chiral azetidines are not only interesting as final products but also as synthetic intermediates, as the strained four-membered ring can undergo regioselective ring-opening reactions to yield functionalized chiral products. acs.org

| Synthetic Target | Chiral Template/Auxiliary | Key Synthetic Strategy | Key Findings | Reference |

|---|---|---|---|---|

| Chiral azetidin-3-ones | Chiral N-propargylsulfonamides derived from chiral sulfinamide chemistry | Gold-catalyzed oxidative cyclization | Provides a straightforward, flexible, and general sequence for the efficient synthesis of chiral azetidin-3-ones with typically >98% e.e. | nih.gov |

| Enantioenriched C2-substituted azetidines | Chiral tert-butanesulfinamides | Three-step approach involving chiral induction with 1,3-bis-electrophilic 3-chloropropanal | A general and scalable approach to chiral C2-substituted monocyclic azetidines in good yields and diastereoselectivity. | acs.org |

Exploration as Biochemical Probes in Fundamental Research Systems

The unique conformational constraints and chemical properties of the azetidine ring make its derivatives, including those of this compound, attractive scaffolds for the design of biochemical probes. These probes are instrumental in fundamental research for elucidating biological processes at the molecular level.

Probes for Studying Enzyme Mechanisms and Interactions

Mechanism-based probes are powerful tools for studying enzyme activity and function directly within complex biological systems. h1.co An azido-functionalized version of E-64, a known cathepsin inhibitor, has been developed as a mechanism-based probe. h1.co While not a direct derivative of this compound, this example illustrates the utility of incorporating reactive functionalities onto small molecule scaffolds to probe enzyme activity. The azide (B81097) group in "azido-E-64" allows for the selective chemical derivatization, enabling both imaging and proteomic analysis of active cathepsin B in living cells. h1.co This approach has been used to study the role of cathepsin B during bacterial infection, revealing that the active enzyme is excluded from Salmonella-containing vacuoles. h1.co

The biosynthesis of azetidine-2-carboxylic acid (AZE) and its role as a proline analogue provides another avenue for the development of biochemical probes. nih.gov The enzymatic machinery responsible for protein synthesis can misincorporate AZE instead of proline, suggesting that AZE-containing peptides could be used to probe protein structure and function. nih.gov The structural rigidity imparted by the azetidine ring can influence peptide conformation and stability, making AZE-containing probes useful for studying protein folding and interactions. nih.gov

Tools for Characterizing Receptor Systems and Binding Modes

Azetidine derivatives have been synthesized and evaluated as ligands for various receptor systems, demonstrating their potential as tools for receptor characterization. For instance, a series of azetidinic amino acids, which can be viewed as conformationally constrained analogues of glutamic acid, have been synthesized and characterized for their activity at glutamate (B1630785) receptors and transporters. nih.gov These studies revealed that specific substitutions on the azetidine ring lead to distinct pharmacological profiles, with some compounds showing selectivity for the EAAT2 glutamate transporter subtype. nih.gov

Similarly, azetidine derivatives have been investigated as GABA uptake inhibitors. nih.gov By modifying the substitution pattern on the azetidine ring, researchers have been able to develop compounds with moderate affinity for the GAT-1 and GAT-3 GABA transporters. nih.gov These findings highlight how the azetidine scaffold can be systematically modified to probe the structure-activity relationships of ligand-receptor interactions. Such information is crucial for understanding the binding modes of endogenous ligands and for the rational design of new therapeutic agents. The development of azetidine-containing fluorescent probes has also been reported, where the incorporation of the azetidine heterocycle enhances the performance of fluorophores, making them valuable tools for fluorescence imaging studies of biological systems. researchgate.net

| Application | Azetidine Derivative Type | Target System | Key Findings | Reference |

|---|---|---|---|---|

| Enzyme activity probe | Azido-functionalized E-64 analogue | Cathepsin B | Allowed for imaging and proteomic analysis of active enzyme in living cells during bacterial infection. | h1.co |

| Proline analogue for protein studies | Azetidine-2-carboxylic acid (AZE) | Protein synthesis machinery, protein structure | AZE can be misincorporated into proteins, providing a tool to probe protein structure and function. | nih.gov |

| Receptor ligand | Azetidinic amino acids | Glutamate receptors and transporters | Showed selectivity for the EAAT2 glutamate transporter subtype. | nih.gov |

| Receptor ligand | Azetidine derivatives | GABA transporters (GAT-1, GAT-3) | Exhibited moderate affinity, providing insights into structure-activity relationships. | nih.gov |

| Fluorescent probe | Azetidine-containing heterospirocycles | General fluorescence imaging | Enhanced the performance of fluorophores for biological imaging. | researchgate.net |

Q & A

Basic Question: What are the common synthetic routes for (3-(Dimethylamino)azetidin-3-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1 : Reductive amination of azetidin-3-one derivatives using dimethylamine and sodium cyanoborohydride in methanol, followed by hydroxylation at the 3-position. Reaction efficiency depends on pH (optimal pH 6–7) and temperature (25–40°C) to minimize byproducts like over-reduced amines .

- Route 2 : Palladium-catalyzed coupling of azetidine precursors with dimethylamine under inert atmosphere (e.g., argon). Catalyst loading (5–10 mol%) and solvent choice (THF or DMF) critically influence yield .

- Optimization : Use DOE (Design of Experiments) to screen parameters. Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete ring closure or undesired N-oxidation) .

Advanced Question: How can regioselectivity challenges during functionalization of the azetidine ring be addressed?

Methodological Answer:

- Steric and electronic factors dominate regioselectivity. For example, bromination at the 3-position (as in 3-Bromomethyl derivatives) requires careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid ring-opening side reactions .

- Computational modeling (DFT) predicts reactive sites: The dimethylamino group directs electrophiles to the adjacent carbon due to electron donation, while the methanol group stabilizes transition states via hydrogen bonding .

Structural and Stereochemical Analysis

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR reveals splitting patterns from the azetidine ring’s constrained geometry (e.g., δ 3.2–3.8 ppm for N-CH₂ and O-CH₂ groups). ¹³C NMR distinguishes quaternary carbons (C3) at ~75 ppm .

- IR : Strong O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹) confirm functional groups.

- XRD : Single-crystal X-ray diffraction (as in 3-Bromomethyl derivatives) provides absolute stereochemistry and bond angles (e.g., C-N-C angles ~91.8°, indicating ring strain) .

Advanced Question: How does the stereochemistry of the azetidine ring influence intermolecular interactions?

Methodological Answer:

- The chair-like conformation of the azetidine ring (observed in XRD studies) enables hydrogen bonding between the methanol group and sulfonyl or carbonyl moieties in co-crystals. This stabilizes supramolecular assemblies, critical for drug-receptor binding studies .

- Racemization risks: Heating above 60°C or prolonged storage in polar solvents (e.g., DMSO) can induce epimerization at C3. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric purity .

Biological and Pharmacological Applications

Basic Question: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET assays. The dimethylamino group enhances solubility in assay buffers (e.g., PBS pH 7.4) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Pre-treatment with metabolic inhibitors (e.g., CYP3A4) identifies prodrug activation pathways .

Advanced Question: How can metabolic stability be improved for in vivo studies?

Methodological Answer:

- Prodrug design : Esterification of the methanol group (e.g., trifluoroacetate derivatives) enhances plasma stability. Hydrolysis rates in simulated gastric fluid (SGF) and human liver microsomes guide structural modifications .

- Deuterium labeling : Replace labile hydrogens (e.g., O-H) with deuterium to slow oxidative metabolism. LC-HRMS tracks isotopic patterns in pharmacokinetic studies .

Stability and Solubility

Basic Question: What are the key stability considerations for long-term storage?

Methodological Answer:

- Degradation pathways : Hydrolysis of the azetidine ring under acidic conditions (pH < 4) or oxidation of the dimethylamino group in air. Store under argon at −20°C in amber vials .

- Excipient compatibility : Use lyophilization with trehalose or mannitol to prevent aggregation in aqueous formulations .

Advanced Question: How can solubility be modulated without compromising bioactivity?

Methodological Answer:

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, improving aqueous solubility (from 38.9 mg/mL to >100 mg/mL) .

- Salt formation : Hydrochloride salts (e.g., Azetidin-3-ylmethanol HCl) enhance solubility in polar solvents while maintaining LogP < 1 for membrane permeability .

Analytical Method Development

Advanced Question: How to resolve co-elution issues in HPLC analysis of related azetidine derivatives?

Methodological Answer:

- Column selection : Use HILIC (Hydrophilic Interaction Chromatography) with a zwitterionic stationary phase (e.g., ZIC-HILIC) to separate polar analogs.

- Gradient optimization : Start with 90% acetonitrile/10 mM ammonium formate, ramping to 50% acetonitrile over 20 minutes. Adjust pH to 3.5 to protonate dimethylamino groups and reduce tailing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.